1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride

Description

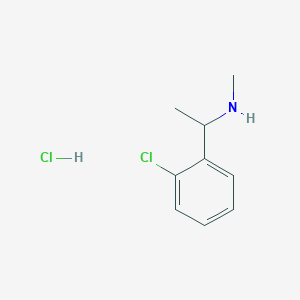

1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride (CAS: 2250243-77-5) is a chiral phenethylamine derivative with a molecular formula of C₉H₁₃Cl₂N and a molecular weight of 218.12 g/mol. The compound features a 2-chlorophenyl group attached to an ethylamine backbone, where the amine is substituted with a methyl group and protonated as a hydrochloride salt. Its stereochemistry is defined by the (R)-configuration in the enantiomerically pure form . This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, particularly in the development of central nervous system (CNS)-active agents due to its structural similarity to appetite suppressants like sibutramine .

Properties

Molecular Formula |

C9H13Cl2N |

|---|---|

Molecular Weight |

206.11 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-N-methylethanamine;hydrochloride |

InChI |

InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-5-3-4-6-9(8)10;/h3-7,11H,1-2H3;1H |

InChI Key |

BNEOSYMAHAISMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)NC.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride typically involves several steps:

Starting Materials: The synthesis begins with 2-chlorobenzonitrile and methylamine.

Grignard Reaction: 2-chlorobenzonitrile reacts with methylmagnesium bromide to form an intermediate.

Hydrolysis: The intermediate undergoes hydrolysis to yield 1-(2-chlorophenyl)-N-methylethan-1-amine.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to yield reduced amines.

Common reagents and conditions used in these reactions include organic solvents like methanol, catalysts like palladium, and oxidizing agents like potassium permanganate. Major products formed from these reactions include ketones, carboxylic acids, and substituted amines.

Scientific Research Applications

1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-chlorophenyl)-N-methylethan-1-amine hydrochloride with structurally and functionally related compounds, emphasizing substituent effects, pharmacological relevance, and physicochemical properties.

| Compound Name | Substituents | Molecular Formula | Key Differences | Pharmacological/Functional Notes | References |

|---|---|---|---|---|---|

| This compound | 2-chlorophenyl, N-methyl, ethylamine backbone | C₉H₁₃Cl₂N | Reference compound; lacks cyclobutyl or benzyl groups | Intermediate for CNS agents; potential anorectic activity via monoamine modulation | |

| Clobenzorex Hydrochloride | (2-chlorophenyl)methylamine | C₁₇H₁₉ClN·HCl | Additional benzyl and phenethyl groups | Approved appetite suppressant; prodrug metabolized to amphetamine-like metabolites | |

| USP Sibutramine Related Compound A | N-{1-[1-(2-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride | C₁₈H₂₈ClN·HCl | Cyclobutyl ring and branched alkyl chain | Impurity in sibutramine synthesis; altered pharmacokinetics due to steric bulk | |

| 1-(3-Chlorophenyl)-N-methylethan-1-amine | 3-chlorophenyl, N-methyl, ethylamine backbone | C₉H₁₂ClN | Chlorine at meta position instead of ortho | Reduced binding affinity to serotonin/norepinephrine transporters compared to 2-chloro isomer | |

| 1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride | 2-chlorophenyl, branched propyl chain, N-methyl | C₁₁H₁₇ClN·HCl | Branched propyl group (2-methylpropyl) | Increased lipophilicity (higher logP) may enhance blood-brain barrier penetration | |

| 1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride | 3-fluorophenyl, N-methyl, ethylamine backbone | C₉H₁₃FClN | Fluorine at meta position; smaller halogen size | Altered electronic properties; potential for improved metabolic stability |

Key Structural and Functional Insights :

Halogen Position and Bioactivity: The 2-chlorophenyl group in the target compound enhances binding to monoamine transporters compared to its 3-chloro isomer .

Backbone Modifications :

- Branched alkyl chains (e.g., 2-methylpropyl in ) increase lipophilicity, improving membrane permeability but may reduce aqueous solubility.

- Cyclobutyl rings (e.g., sibutramine analogs ) introduce steric bulk, slowing metabolism and extending half-life.

Pharmacological Implications :

- Clobenzorex’s benzyl-phenethyl structure enables prodrug activation, releasing amphetamine-like metabolites for sustained appetite suppression .

- The absence of bulky groups in the target compound suggests faster metabolic clearance compared to sibutramine derivatives .

Research Findings and Data

Physicochemical Properties :

Q & A

Q. Table 1: Synthesis Optimization

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | 85% yield |

| Reducing Agent | NaBH4 | 70% yield |

| Temperature | 0°C | Minimizes side products |

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the presence of the chlorophenyl group (δ 7.2–7.5 ppm) and methylamine protons (δ 2.3–2.7 ppm) .

- Mass Spectrometry (MS) : ESI-MS validates the molecular ion peak at m/z 186.6 (C9H13ClN<sup>+</sup>) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses enantiomeric purity (>95% for (R)-isomer) .

Advanced: How does the chlorophenyl substituent influence the compound’s reactivity in downstream modifications?

Methodological Answer:

The electron-withdrawing chlorine atom stabilizes intermediates during electrophilic aromatic substitution or nucleophilic attacks. For example:

- Electrophilic Substitution : Chlorine directs incoming electrophiles to the meta position, enabling regioselective functionalization .

- Reductive Amination : The chlorophenyl group enhances steric hindrance, requiring optimized catalysts (e.g., Pd/C under H2) for efficient hydrogenation .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

Discrepancies often arise from enantiomeric impurities or assay conditions. Solutions include:

Q. Table 2: Receptor Binding Data

| Receptor | Ki (nM) | Study |

|---|---|---|

| 5-HT1A | 120 ± 15 | |

| D2 | >1000 |

Advanced: How can enantiomer-specific synthesis improve pharmacological targeting?

Methodological Answer:

The (R)-enantiomer exhibits higher affinity for serotonin receptors due to spatial alignment of the methylamine group. Key steps:

- Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed aminations .

- Crystallographic Validation : Single-crystal X-ray diffraction (SHELX refinement) confirms absolute configuration .

Basic: What are the compound’s solubility and stability profiles under experimental conditions?

Methodological Answer:

- Solubility : Highly soluble in polar solvents (water: 50 mg/mL at 25°C; DMSO: 100 mg/mL) due to the hydrochloride salt .

- Stability : Degrades above 150°C; store at 2–8°C under desiccation to prevent hydrolysis .

Advanced: How does this compound compare structurally and functionally to its 3-chlorophenyl analog?

Methodological Answer:

- Structural Differences : The 2-chlorophenyl isomer exhibits stronger intramolecular hydrogen bonding, altering conformational flexibility .

- Functional Impact : The 3-chlorophenyl analog shows reduced serotonin receptor affinity (Ki = 450 nM) due to steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.